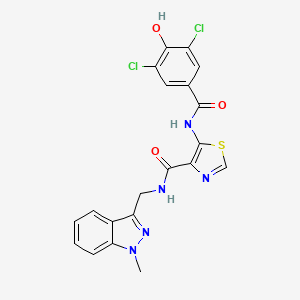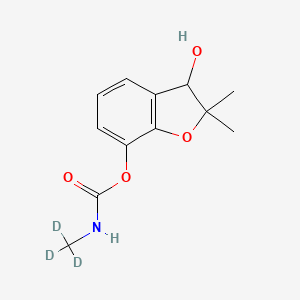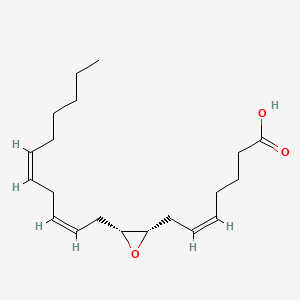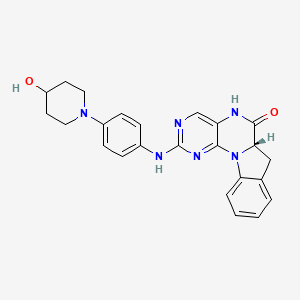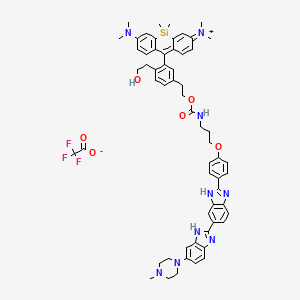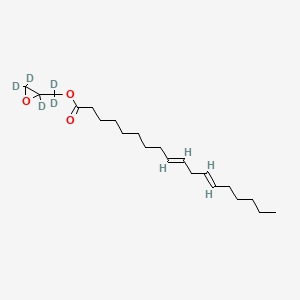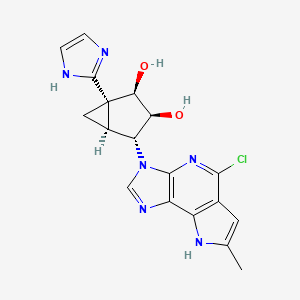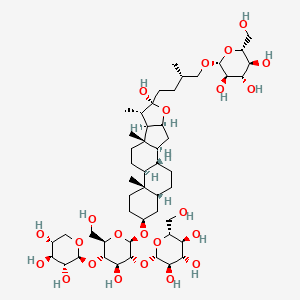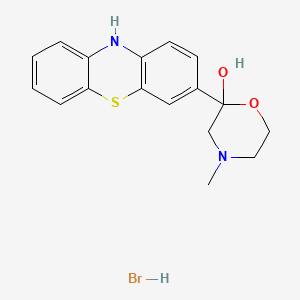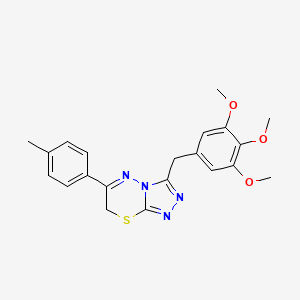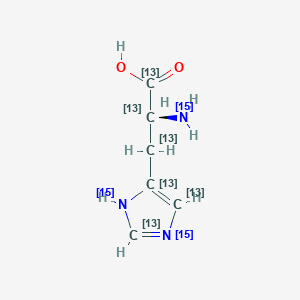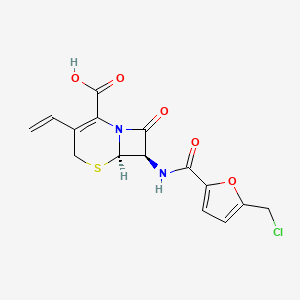
Spop-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spop-IN-2 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up using larger reactors and optimized conditions to ensure consistent yield and quality.
Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Spop-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Spop-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the interaction between SPOP and its substrates, providing insights into the molecular mechanisms of protein-protein interactions.
Biology: this compound is used to investigate the role of SPOP in various biological processes, including cell proliferation, apoptosis, and signal transduction.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly clear cell renal cell carcinoma, by selectively inhibiting the proliferation of cancer cells.
Industry: this compound can be used in the development of new drugs and therapeutic agents targeting SPOP-related pathways.
Wirkmechanismus
Spop-IN-2 exerts its effects by binding to the SPOP protein, disrupting its interaction with substrates such as PTEN and DUSP7. This disruption leads to the inhibition of downstream signaling pathways, resulting in the selective inhibition of cancer cell proliferation . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling cascades related to cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound 6a: Competes with the puc_SBC1 peptide to bind to SPOP.
Uniqueness of Spop-IN-2
This compound is unique due to its high specificity and potency in inhibiting SPOP-substrate interactions, with an IC50 of 0.58 micromolar. This makes it a valuable tool for studying SPOP-related pathways and developing targeted therapies for cancers involving SPOP dysregulation.
Eigenschaften
Molekularformel |
C15H13ClN2O5S |
|---|---|
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
(6R,7R)-7-[[5-(chloromethyl)furan-2-carbonyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O5S/c1-2-7-6-24-14-10(13(20)18(14)11(7)15(21)22)17-12(19)9-4-3-8(5-16)23-9/h2-4,10,14H,1,5-6H2,(H,17,19)(H,21,22)/t10-,14-/m1/s1 |
InChI-Schlüssel |
LXMSBYPRLHUMJB-QMTHXVAHSA-N |
Isomerische SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=CC=C(O3)CCl)SC1)C(=O)O |
Kanonische SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(O3)CCl)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


